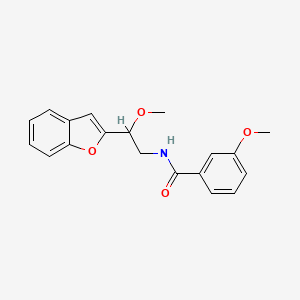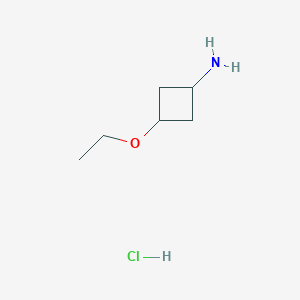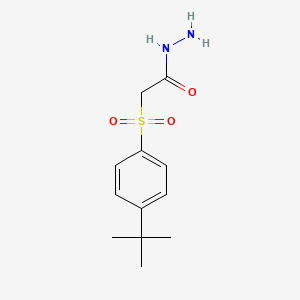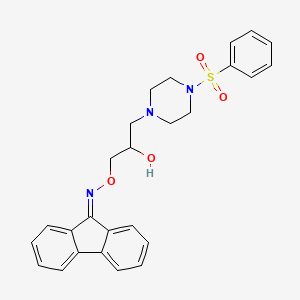![molecular formula C7H8O2 B2573116 (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione CAS No. 145092-68-8](/img/structure/B2573116.png)
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione” is a chemical compound with the molecular formula C7H8O2 and a molecular weight of 124.14 . It is stored at a temperature between 28°C .
Molecular Structure Analysis
The IUPAC name for this compound is “(1S,4S)-bicyclo [2.2.1]heptane-2,5-dione”. The InChI code for this compound is "1S/C7H8O2/c8-6-2-4-1-5 (6)3-7 (4)9/h4-5H,1-3H2" .Physical And Chemical Properties Analysis
The compound “(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione” has a molecular weight of 124.14 . It is stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione has been utilized in the synthesis of enantiomerically pure compounds, as demonstrated by Weissfloch and Azerad (1994). They described a process combining enzymatic resolution with chemical transformations to produce high purity (1R, 4R)- and (2S, 4S)-bicyclo[2.2.1]heptan-2,5-diones from a mixture of (+/-)-endo- and exo-2-acetoxy-5-norbornene (Weissfloch & Azerad, 1994).
Werstiuk et al. (1992) synthesized a group of bicyclic ketones and thiones, including (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione, for homenolization studies. This work demonstrated the compound's potential in facilitating chemical transformations like methylation and reaction with P2S5 (Werstiuk, Yeroushalmi, & Guan-lin, 1992).
Catalytic and Chiroptical Applications
Ray and Mukherjee (2022) explored the use of (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione derivatives in catalytic enantioselective synthesis. They reported on the desymmetrization of meso-cyclopropane fused cyclohexene-1,4-diones, demonstrating its utility in the synthesis of bioactive compounds (Ray & Mukherjee, 2022).
Longhi et al. (2013) investigated the chiroptical properties of (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione and related compounds. They recorded UV, CD, fluorescence, and CPL spectra, providing insights into the electronic properties and potential applications in chiroptical studies (Longhi, Castiglioni, Abbate, Lebon, & Lightner, 2013).
Polymer and Material Science
- Jing and Hillmyer (2008) utilized a derivative of (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione for toughening polylactide. Their work illustrates the compound's potential in enhancing the mechanical properties of polymers, showcasing its relevance in material science (Jing & Hillmyer, 2008).
Eigenschaften
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]heptane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBNLMXCXFOET-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione | |
CAS RN |
145092-68-8 |
Source


|
| Record name | 145092-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573033.png)
![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)


![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)

![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2573047.png)


